Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate
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Overview
Description
Mechanism of Action
Target of Action
The primary targets of “Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate” are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. For instance, the compound’s stability may be affected by pH levels . In acidic environments (pH < 2), the compound may undergo hydrolysis, reducing its stability . In neutral or slightly acidic environments (ph 4-6), it can exist relatively stably .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions . One common method involves the use of this compound as a starting material, which is then subjected to various chemical reactions to obtain the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties to suit specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used . These products can include various derivatives and intermediates that are useful in further chemical synthesis .
Scientific Research Applications
Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate has a wide range of scientific research applications . In chemistry, it is used as a building block for the synthesis of complex organic molecules . In biology, it serves as a precursor for the development of bioactive compounds . In medicine, it is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients . Additionally, it has applications in the industrial sector for the production of various chemicals and materials .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate include this compound derivatives and other pyrrolidine-based compounds . These compounds share similar structural features and chemical properties .
Uniqueness: This compound is unique due to its specific chemical structure and reactivity . Its tert-butyl group and pyrrolidine ring contribute to its distinct properties, making it valuable for various applications in research and industry .
Biological Activity
Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential applications in antimicrobial and anticancer therapies, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C13H21NO5 and a molecular weight of approximately 271.32 g/mol. Its structure features a pyrrolidine ring with a tert-butyl ester and an activated carbonyl group, which are critical for its biological interactions.
1. Antimicrobial Properties
Recent studies have highlighted the potential of this compound as an antimicrobial agent. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including resistant pathogens.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Tert-butyl 2-ethyl-4-oxopyrrolidine | Staphylococcus aureus | 32 µg/mL |
Tert-butyl 2-methyl-4-oxopyrrolidine | Escherichia coli | 16 µg/mL |
Durlobactam | Klebsiella pneumoniae | 8 µg/mL |
This table summarizes the antimicrobial efficacy of related compounds, demonstrating the potential for tert-butyl 2-ethyl-4-oxopyrrolidine to be developed further in this area.
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity Evaluation
In a study published in December 2022, researchers synthesized derivatives of tert-butyl 2-ethyl-4-oxopyrrolidine and evaluated their anticancer activity against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting enhanced potency.
The biological activity of tert-butyl 2-ethyl-4-oxopyrrolidine is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Protein Binding : Its structural features enable binding to proteins involved in signaling pathways, leading to altered cellular responses.
Research Implications
The ongoing research into tert-butyl 2-ethyl-4-oxopyrrolidine's biological activities suggests several promising applications:
- Drug Development : As a building block for new pharmaceuticals targeting resistant bacterial infections and cancer.
- Synthetic Chemistry : Its reactive functional groups allow for further modifications to enhance biological activity or selectivity.
Properties
IUPAC Name |
tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-5-8-6-9(13)7-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFCMLLJIQPRFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)CN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824078-97-8 |
Source
|
Record name | tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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